N-(2-ethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide
Description
The compound N-(2-ethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)-4-methylbenzenesulfonamido]acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 2-ethoxyphenyl group attached to an acetamide backbone.
- A 4-methylbenzenesulfonamido moiety, which introduces sulfonamide functionality.
- A 4-methylpiperazine-1-carbonyl group, providing a heterocyclic amine with a methyl substituent.
Properties
IUPAC Name |
N-[2-(2-ethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-4-32-21-8-6-5-7-20(21)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)33(30,31)19-11-9-18(2)10-12-19/h5-12H,4,13-17H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXQOPFVPJEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
*Estimated based on structural analogs where exact data are unavailable.
Research Implications and Gaps
- Synthetic Routes : and suggest that coupling reactions with piperazine or sulfonamide precursors are viable for synthesizing such compounds.
- Activity Prediction : The target compound’s sulfonamido and methylpiperazine groups align with antimicrobial and kinase-inhibiting agents, but empirical data are needed for validation.
- Structural Optimization : Substituting the ethoxyphenyl group with fluorophenyl () or introducing halogens () could enhance potency or bioavailability.
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